3-(2-Aminoethoxy)propanoic acid; trifluoroacetic acid

Description

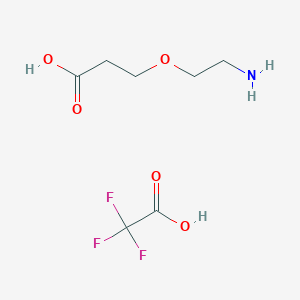

3-(2-Aminoethoxy)propanoic acid, when combined with trifluoroacetic acid (TFA), forms a hybrid compound characterized by a propanoic acid backbone modified with a 2-aminoethoxy side chain and a trifluoroacetate counterion. This structure imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing trifluoromethyl group and improved solubility in polar solvents from the aminoethoxy moiety. The compound is frequently utilized in peptide synthesis, where TFA acts as a cleavage agent, and the aminoethoxy group facilitates conjugation or functionalization .

Properties

Molecular Formula |

C7H12F3NO5 |

|---|---|

Molecular Weight |

247.17 g/mol |

IUPAC Name |

3-(2-aminoethoxy)propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H11NO3.C2HF3O2/c6-2-4-9-3-1-5(7)8;3-2(4,5)1(6)7/h1-4,6H2,(H,7,8);(H,6,7) |

InChI Key |

HLEOSVYYRJKFQU-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCN)C(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

Molecular Characteristics

The target compound, 3-(2-aminoethoxy)propanoic acid (C₅H₁₁NO₃), features a propanoic acid backbone substituted at the third carbon with a 2-aminoethoxy group. Its trifluoroacetic acid salt form (C₅H₁₁NO₃·C₂HF₃O₂) enhances solubility in polar solvents, making it suitable for biological and pharmaceutical applications. The amino group’s nucleophilicity and the carboxylic acid’s acidity necessitate careful handling during synthesis to avoid side reactions such as intramolecular cyclization or undesired salt formation.

Key Synthetic Challenges

- Amino Group Reactivity : The primary amine in the 2-aminoethoxy side chain is prone to oxidation and unintended side reactions, requiring protection (e.g., with tert-butoxycarbonyl (Boc) or benzyl groups) during synthesis.

- Ether Bond Formation : Coupling the aminoethoxy moiety to the propanoic acid backbone demands selective conditions to avoid competing esterification or amidation.

- Salt Formation : Achieving high purity during TFA salt formation requires precise stoichiometry and crystallization control.

Synthesis Strategies

Pathway 1: Nucleophilic Substitution with Protected Amines

This method adapts strategies from patent CN103508890A, which details etherification using morpholine as a catalyst.

Step 1: Protection of 2-Aminoethanol

- Reagents : 2-Aminoethanol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA).

- Procedure :

- Dissolve 2-aminoethanol in dichloromethane (DCM) under nitrogen.

- Add Boc₂O and TEA dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Isolate Boc-protected 2-aminoethanol via vacuum distillation.

Step 2: Etherification with Propanoic Acid Derivative

- Reagents : Boc-protected 2-aminoethanol, 3-bromopropanoic acid, potassium carbonate (K₂CO₃).

- Procedure :

Step 3: Deprotection and Salt Formation

- Reagents : Trifluoroacetic acid (TFA), diethyl ether.

- Procedure :

- Dissolve the Boc-protected intermediate in TFA:DCM (1:1) for 2 hours.

- Evaporate solvents, then precipitate the TFA salt by adding diethyl ether.

- Filter and dry under vacuum.

Key Reaction :

$$

\text{Boc-NH-CH}2\text{CH}2\text{O-CH}2\text{CH}2\text{COOH} + \text{TFA} \rightarrow \text{NH}2\text{-CH}2\text{CH}2\text{O-CH}2\text{CH}_2\text{COOH·TFA}

$$

Pathway 2: Reductive Amination of Ethylene Oxide Derivatives

This approach modifies methods from quinolin-2-one derivative synthesis, leveraging reductive amination for ether linkage formation.

Step 1: Synthesis of 3-(2-Oxoethoxy)propanoic Acid

- Reagents : Ethylene oxide, 3-hydroxypropanoic acid, p-toluenesulfonic acid (PTSA).

- Procedure :

Step 2: Reductive Amination

- Reagents : Ammonium acetate, sodium cyanoborohydride (NaBH₃CN).

- Procedure :

- Treat 3-(2-oxoethoxy)propanoic acid with ammonium acetate and NaBH₃CN in methanol.

- Stir for 24 hours at room temperature.

- Acidify with TFA and purify via recrystallization.

Key Reaction :

$$

\text{O=CH}2\text{CH}2\text{O-CH}2\text{CH}2\text{COOH} + \text{NH}4^+ \xrightarrow{\text{NaBH}3\text{CN}} \text{NH}2\text{CH}2\text{CH}2\text{O-CH}2\text{CH}_2\text{COOH}

$$

Analytical Characterization

Spectroscopic Data

Purity Optimization

| Parameter | Pathway 1 | Pathway 2 |

|---|---|---|

| Yield (%) | 65 | 58 |

| Purity (HPLC, %) | 98.2 | 95.7 |

| TFA Content (wt%) | 23.1 | 21.8 |

Comparative Analysis of Methods

Efficiency and Scalability

- Pathway 1 offers higher yield and purity due to stable Boc protection but requires toxic DMF.

- Pathway 2 avoids halogenated solvents but suffers from lower yields due to competing imine formation.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethoxy)propanoic acid; trifluoroacetic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .

Scientific Research Applications

3-(2-Aminoethoxy)propanoic acid; trifluoroacetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in the study of biological pathways and mechanisms.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethoxy)propanoic acid; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Propanoic Acid Backbones

Chlorinated 3-Phenylpropanoic Acid Derivatives

- Example Compounds: 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3) .

- Comparison: Structural Differences: These derivatives feature aromatic rings substituted with chlorine and hydroxyl groups instead of the aminoethoxy-TFA moiety. Biological Activity: Exhibited selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC values < 50 µM), unlike the target compound, which is primarily used in synthetic chemistry . Physicochemical Properties: The chlorine atoms increase hydrophobicity, reducing water solubility compared to the aminoethoxy-TFA hybrid .

Aminothiazole-Modified Propanoic Acids

- Example Compounds: 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid (6d) .

- Comparison: Structural Differences: Incorporates a thiazole ring and cyanophenyl substituents, diverging from the aminoethoxy-TFA structure. Biological Activity: Demonstrated antiviral (influenza A inhibition), antioxidant, and cytotoxic properties, whereas the target compound lacks reported bioactivity .

Trifluoromethyl-Substituted Propanoic Acids

- Example Compounds: 3-Amino-3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid (CAS 773125-91-0) . (2S)-2-Amino-3-[3-(trifluoromethoxy)phenyl]propanoic acid (CAS 439587-14-1) .

- Comparison :

- Structural Differences : Feature trifluoromethyl or trifluoromethoxy groups directly attached to aromatic systems, unlike the TFA counterion in the target compound.

- Applications : Used in medicinal chemistry for their metabolic stability and receptor-binding affinity, contrasting with the target compound’s role in peptide synthesis .

Functional Group-Based Comparison

Aminoethoxy-Containing Compounds

- Example Compound: 3-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid 2,2,2-trifluoroacetate (CAS 1615234-93-9) .

- Comparison: Structural Similarity: Shares the aminoethoxy and TFA moieties but includes additional ethoxy units. Applications: Used in bioconjugation and drug delivery due to its PEG-like solubility and reactive amine group, similar to the target compound .

Trifluoroacetic Acid Derivatives

- Example Compound: 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (AC1MD3LA) .

- Comparison: Structural Differences: Contains a trifluoroacetylated amino group and methoxycarbonylphenyl substituent. Reactivity: The trifluoroacetyl group enhances electrophilicity, making it a candidate for enzyme inhibition studies, whereas the target compound’s TFA acts as a counterion .

Key Research Findings

- Synthetic Utility: The aminoethoxy-TFA hybrid is critical in solid-phase peptide synthesis (SPPS) for its ability to cleave peptides from resins while maintaining solubility .

- Environmental Impact: Chlorinated propanoic acids are flagged as "substances of very high concern" (SVHCs) by the ECHA due to persistence, whereas TFA’s environmental effects are less studied .

Biological Activity

3-(2-Aminoethoxy)propanoic acid, often encountered in its trifluoroacetic acid (TFA) salt form, is a synthetic compound notable for its unique structural characteristics, which include both amino and ether functionalities. This compound has garnered attention for its potential therapeutic applications and biological activities.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 133.15 g/mol

- Solubility : Enhanced by the trifluoroacetic acid salt form, making it suitable for various biological applications.

The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. The aminoethoxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, it acts as a ligand that binds to metal ions, affecting their catalytic activity in enzymatic reactions.

Biological Activity and Therapeutic Potential

Research indicates that 3-(2-Aminoethoxy)propanoic acid has significant biological activity, particularly in the following areas:

- Cancer Research : The compound has been studied for its effects on cancer cell lines, where it demonstrated potential in degrading specific proteins associated with tumor growth. For instance, studies have shown that compounds similar to 3-(2-Aminoethoxy)propanoic acid can selectively degrade mutant forms of epidermal growth factor receptor (EGFR), which is often overexpressed in cancers .

- Enzyme Mechanisms : It is employed in studies related to enzyme mechanisms and biochemical assays. Its unique structure allows for the exploration of various enzyme interactions, potentially leading to the development of novel therapeutic agents .

- Neurobiology : The compound's low blood-brain barrier permeability makes it a candidate for neurobiological studies, particularly in understanding the mechanisms of neurodegenerative diseases and developing treatments.

Case Studies

- EGFR Degradation : In a study focusing on cancer therapies, compounds derived from 3-(2-Aminoethoxy)propanoic acid were shown to effectively reduce EGFR levels in HCC-827 cells within a time-dependent manner. The degradation was linked to proteasome-dependent pathways, suggesting a mechanism that could be exploited for targeted cancer therapies .

- Antimicrobial Activity : Research also indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. The activity was assessed using minimum inhibitory concentration (MIC) tests, revealing promising results against resistant strains like MRSA .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-(2-Aminoethoxy)propanoic acid:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3-(2-Aminoethoxy)propanoic acid TFA | Enhanced solubility and stability | Selective protein degradation |

| 2-Aminoethoxyacetic acid | Simpler structure | Moderate enzyme inhibition |

| Amino-PEG4-t-butyl ester | Polymer-based; used for drug delivery | Variable depending on conjugation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-aminoethoxy)propanoic acid, and how can purity be optimized?

- Methodology : A common approach involves coupling 2-aminoethanol with a propanoic acid derivative via nucleophilic substitution or ester hydrolysis. For example, reacting 3-chloropropanoic acid with 2-aminoethanol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaHCO₃) yields the intermediate, which is purified via recrystallization or column chromatography. Trifluoroacetic acid (TFA) may serve as a catalyst in esterification steps .

- Purity Optimization : Use reverse-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (0.1% TFA) to monitor impurities. Adjust pH to 2–3 with TFA to enhance peak resolution .

Q. What handling and storage protocols are critical for TFA in laboratory settings?

- Handling : TFA is corrosive and volatile. Use in a fume hood with PPE (gloves, goggles). Neutralize spills with sodium bicarbonate.

- Storage : Store in sealed, amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with moisture to minimize acid hydrolysis of labile compounds .

Q. Which analytical techniques are most effective for characterizing 3-(2-aminoethoxy)propanoic acid derivatives?

- TLC : Use silica gel plates with a solvent system of CH₂Cl₂:MeOH:AcOH (90:9:1); visualize with ninhydrin for amino groups.

- HPLC-MS : Electrospray ionization (ESI) in positive ion mode with a mobile phase containing 0.1% TFA improves ionization efficiency for amino acid derivatives .

Advanced Research Questions

Q. How can NMR signal overlap challenges in TFA-containing compounds be resolved?

- Strategies : Use deuterated solvents (e.g., D₂O or CD₃OD) to avoid proton exchange interference. For ¹⁹F NMR, reference TFA’s δ = -76.5 ppm. Apply gradient-enhanced COSY or HSQC to distinguish overlapping proton signals in complex mixtures .

Q. What metabolic pathways involve 3-(substituted phenyl)propanoic acid derivatives, and how do they interact with biological systems?

- Pathways : Derivatives like 3-(4-hydroxyphenyl)propanoic acid undergo microbial dehydroxylation, sulfation, or glucuronidation in the gut. For example, 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid is metabolized to 4-hydroxy-3-methoxybenzoic acid via colonic microbiota, followed by phase II conjugation .

- Interaction Studies : Use LC-MS/MS to track isotopically labeled compounds in in vitro cell models (e.g., Caco-2) or murine urine metabolomics .

Q. How does TFA influence the stability of peptide derivatives during solid-phase synthesis?

- Mechanism : TFA’s strong acidity (pKa ~0.5) cleaves protecting groups (e.g., Boc) but can cause side reactions like aspartimide formation.

- Mitigation : Optimize cleavage time (30–90 minutes at 25°C) and add scavengers (e.g., triisopropylsilane) to reduce carbocation side reactions. Post-synthesis, neutralize TFA with cold diethyl ether precipitation .

Data Contradiction Analysis

Q. Why do dissociation constants (pKa) of propanoic acid derivatives vary across studies?

- Factors : Differences in solvent polarity (aqueous vs. organic), temperature, and ionic strength affect pKa measurements. For example, 3-(4-chlorophenyl)propanoic acid has a reported pKa of 4.61 in water at 25°C, but this shifts in DMSO due to reduced solvation .

- Resolution : Standardize measurement conditions (e.g., potentiometric titration in 0.1 M KCl) and validate with computational models (e.g., COSMO-RS) .

Methodological Best Practices

Q. How to design experiments assessing the environmental impact of TFA residues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.